molecular formula C9H10N6O3 B1385263 N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide CAS No. 352446-19-6

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide

Cat. No.: B1385263
CAS No.: 352446-19-6
M. Wt: 250.21 g/mol
InChI Key: KOPVPXCWCPNOAR-UHFFFAOYSA-N
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Description

Overview of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

This compound is a complex organic compound characterized by its unique structural composition that integrates two distinct heterocyclic frameworks. The compound exhibits a molecular formula of C₉H₁₀N₆O₃ with a molecular weight of 250.21 grams per mole, establishing it as a mid-sized pharmaceutical intermediate with significant potential for biological activity. The chemical structure encompasses a 1,2,3-triazole ring system connected to a 1,2,5-oxadiazole moiety through a strategic linkage that maintains the integrity of both heterocyclic systems while potentially enhancing their combined biological properties.

The compound's Chemical Abstracts Service registry number 352446-19-6 provides a unique identifier for this specific molecular entity, facilitating its recognition in chemical databases and regulatory frameworks. The presence of acetyl and methyl substituents on the triazole ring enhances the compound's lipophilicity and may influence its interaction with biological targets through improved membrane permeability and receptor binding characteristics. The oxadiazole component contributes additional nitrogen atoms to the overall structure, creating multiple sites for hydrogen bonding and potentially enhancing the compound's binding affinity to various biological macromolecules.

The structural complexity of this compound reflects modern medicinal chemistry approaches that seek to combine proven pharmacophores in novel configurations. The compound demonstrates high chemical stability typical of triazole-containing molecules, which suggests favorable pharmacokinetic properties including resistance to metabolic degradation and maintenance of biological activity under physiological conditions. This stability profile, combined with the presence of multiple nitrogen-containing heterocycles, positions the compound as a valuable research tool for investigating structure-activity relationships in pharmaceutical development.

Property Value Reference
Molecular Formula C₉H₁₀N₆O₃
Molecular Weight 250.21 g/mol
Chemical Abstracts Service Number 352446-19-6
Purity 97%
MDL Number MFCD02130387

Historical context and discovery

The development of this compound emerges from decades of research into heterocyclic chemistry and the recognition of triazole and oxadiazole scaffolds as privileged structures in pharmaceutical development. The historical foundation for this compound traces back to the early understanding of triazole chemistry, which gained significant momentum following the development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, which revolutionized the synthesis of 1,2,3-triazole derivatives. This synthetic breakthrough, introduced in the early 2000s, provided researchers with efficient and reliable methods for constructing triazole-containing molecules with high regioselectivity and yield.

The 1,2,3-triazole scaffold gained prominence in medicinal chemistry due to its unique properties, including high chemical stability, resistance to enzymatic degradation, and ability to form hydrogen bonds with biological targets. These characteristics made triazole derivatives attractive candidates for drug development, leading to extensive research programs focused on exploring their therapeutic potential across various disease areas. The recognition that 1,2,3-triazoles could serve as bioisosteres for amide bonds and other common pharmacophores further expanded their utility in pharmaceutical applications.

Parallel developments in oxadiazole chemistry contributed to the conceptual framework underlying the design of this compound. Research into 1,2,5-oxadiazole derivatives revealed their capacity to function as nitric oxide donors under physiological conditions, opening new avenues for cardiovascular and anti-inflammatory applications. The synthetic methodologies for oxadiazole construction, including cycloaddition reactions, dimerization processes, and cyclodehydration techniques, provided the chemical tools necessary for incorporating these heterocycles into complex molecular architectures.

The convergence of triazole and oxadiazole research streams led to the conceptualization of hybrid molecules that could potentially exhibit synergistic biological activities. This approach aligns with contemporary pharmaceutical strategies that seek to optimize drug efficacy by combining multiple pharmacophores in single molecular entities. The specific design of this compound reflects this hybrid approach, incorporating structural elements that have demonstrated therapeutic potential in separate research contexts.

The compound's development also benefits from advances in computational chemistry and molecular modeling that have enhanced the ability to predict and optimize the properties of complex heterocyclic systems. These tools have enabled researchers to design molecules with improved selectivity, potency, and pharmaceutical properties compared to earlier generation compounds that relied primarily on empirical structure-activity relationship studies.

Relevance of triazole and oxadiazole scaffolds in contemporary chemical research

The significance of triazole and oxadiazole scaffolds in modern chemical research extends far beyond their individual pharmaceutical applications, encompassing their roles as versatile building blocks for advanced materials, bioconjugation applications, and chemical biology tools. The 1,2,3-triazole framework has emerged as a privileged structure in drug discovery due to its unique combination of chemical stability, biocompatibility, and synthetic accessibility through well-established click chemistry protocols. These characteristics have positioned triazole derivatives at the forefront of contemporary medicinal chemistry research, where they serve as key components in the development of antiviral, anticancer, antimicrobial, and neuroprotective agents.

Recent research has demonstrated that 1,2,3-triazole derivatives exhibit remarkable versatility in their biological activities, including significant potential as antiviral agents against emerging viral threats. The scaffold's ability to interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions makes it an ideal foundation for designing molecules with specific biological targets. Studies have shown that triazole-containing compounds can effectively inhibit acetylcholinesterase, making them valuable leads for treating cognitive dysfunction and neurodegenerative diseases. This broad spectrum of biological activity reflects the scaffold's fundamental compatibility with biological systems and its ability to adopt conformations that complement natural substrate binding sites.

The 1,2,5-oxadiazole scaffold has gained particular attention in contemporary research due to its unique property as a nitric oxide donor under physiological conditions. This characteristic has made oxadiazole derivatives valuable tools for investigating nitric oxide-mediated biological processes and developing therapeutic agents that can modulate vascular function, inflammation, and cellular signaling pathways. The oxadiazole framework has demonstrated significant potential as a carbonic anhydrase inhibitor, antibacterial agent, and vasodilating compound, highlighting its versatility across multiple therapeutic areas.

Contemporary synthetic methodologies have greatly expanded the accessibility of both triazole and oxadiazole derivatives, enabling researchers to explore increasingly complex molecular architectures. The development of metal-catalyzed, organocatalytic, and metal-free synthetic routes has provided chemists with diverse options for constructing these heterocycles under various reaction conditions. These advances have facilitated the creation of compound libraries that can be systematically evaluated for biological activity, accelerating the drug discovery process and enabling the identification of lead compounds with optimized properties.

The integration of triazole and oxadiazole scaffolds in hybrid molecules represents a significant trend in contemporary pharmaceutical research, reflecting the recognition that combining proven pharmacophores can lead to enhanced biological activity and improved selectivity profiles. Research has shown that triazole-oxadiazole conjugates can exhibit superior anticancer activity compared to compounds containing either scaffold alone, demonstrating the value of this hybrid approach. These findings have prompted extensive investigation into optimal linker strategies and substitution patterns that can maximize the therapeutic potential of such hybrid molecules.

Biological Activity Triazole Derivatives Oxadiazole Derivatives References
Antiviral Activity Demonstrated against multiple viral targets Limited studies available
Anticancer Activity Thymidylate synthase inhibition Matrix metalloproteinase inhibition
Antimicrobial Activity Broad spectrum activity Bacterial cell wall synthesis inhibition
Neuroprotective Activity Acetylcholinesterase inhibition Oxidative stress reduction
Cardiovascular Activity Limited direct activity Nitric oxide donation, vasodilation

Scope and objectives of the research

The research scope encompassing this compound focuses on elucidating the fundamental chemical and biological properties of this hybrid heterocyclic compound within the broader context of pharmaceutical development and chemical biology applications. The primary objective involves characterizing the compound's molecular interactions with biological targets, particularly those relevant to therapeutic applications that can benefit from the combined pharmacological profiles of triazole and oxadiazole scaffolds. This research aims to establish structure-activity relationships that can guide the rational design of improved derivatives with enhanced potency, selectivity, and pharmaceutical properties.

A critical component of the research objectives involves investigating the compound's mechanism of action at the molecular level, including its interactions with enzymes, receptors, and other biological macromolecules that may serve as therapeutic targets. The research seeks to determine whether the hybrid nature of the molecule results in synergistic biological effects that exceed the sum of activities associated with the individual heterocyclic components. This mechanistic understanding is essential for optimizing the compound's therapeutic potential and identifying the most promising applications for further development.

The research scope extends to comprehensive evaluation of the compound's physicochemical properties, including its stability under various environmental conditions, solubility characteristics, and potential for metabolic transformation. These studies are crucial for understanding the compound's behavior in biological systems and predicting its pharmacokinetic profile in potential therapeutic applications. The investigation includes assessment of the compound's lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which influence its ability to interact with biological targets and cross biological membranes.

Another significant objective involves exploring the synthetic chemistry surrounding this compound, including optimization of synthetic routes for improved efficiency and scalability. The research aims to develop robust synthetic methodologies that can support the preparation of analogs and derivatives for structure-activity relationship studies. This synthetic component is essential for generating the molecular diversity needed to identify compounds with optimal biological profiles and to understand the key structural features responsible for the compound's activity.

The research objectives also encompass computational modeling studies designed to predict the compound's interactions with various biological targets and to guide the design of improved derivatives. These in silico investigations provide valuable insights into the molecular basis of the compound's biological activity and can significantly accelerate the optimization process by focusing experimental efforts on the most promising structural modifications. The computational component includes molecular docking studies, pharmacokinetic predictions, and analysis of drug-likeness properties according to established pharmaceutical guidelines.

Research Area Specific Objectives Expected Outcomes
Biological Activity Assessment Evaluate interactions with multiple enzyme targets Identification of primary biological targets
Mechanism of Action Studies Determine molecular basis of biological effects Understanding of structure-activity relationships
Physicochemical Characterization Assess stability, solubility, and metabolic properties Optimization of pharmaceutical properties
Synthetic Chemistry Development Improve synthetic routes and enable analog preparation Efficient synthetic methodologies
Computational Modeling Predict biological interactions and optimize structures Rational design of improved derivatives

Properties

IUPAC Name

N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O3/c1-4-7(5(2)16)11-14-15(4)9-8(10-6(3)17)12-18-13-9/h1-3H3,(H,10,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVPXCWCPNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their phosphorylation status and activity.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound may also affect the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, inhibiting or activating their activity. For instance, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that triazole derivatives are generally stable under physiological conditions, but their activity may decrease over time due to degradation. Long-term exposure to this compound may lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it may cause toxic or adverse effects, such as liver damage or oxidative stress. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, triazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide is a compound that has gained attention in recent years for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Formula

  • Molecular Formula : C₉H₁₀N₆O₃
  • CAS Number : 352446-19-6
  • MDL Number : MFCD02130387

Structural Characteristics

The compound features a 1,2,3-triazole ring and an oxadiazole moiety, which are known for their biological activity. The presence of acetyl and methyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds can inhibit various enzymes and growth factors involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of telomerase activity
    • Inhibition of histone deacetylase (HDAC)
    • Inhibition of thymidylate synthase
    • Targeting topoisomerase II and thymidine phosphorylase

These mechanisms contribute to the antiproliferative effects observed in various cancer cell lines. A study highlighted that structural modifications of oxadiazole derivatives can lead to enhanced cytotoxicity against malignant cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research on similar triazole derivatives indicates activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. This could be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Study on Anticancer Activity

A comprehensive review summarized the anticancer potential of 1,3,4-oxadiazole derivatives. It was found that these compounds could selectively target cancer-related enzymes and pathways, leading to reduced tumor growth in vitro and in vivo models .

Synthesis and Evaluation

In a recent study, new derivatives were synthesized based on the oxadiazole structure. These derivatives were evaluated for their biological activities, indicating a strong correlation between structural features and biological efficacy. The study emphasized the importance of optimizing these structures for enhanced therapeutic outcomes .

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of telomerase, HDAC, thymidylate synthase
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide has shown promising antimicrobial properties. Studies indicate that compounds containing triazole and oxadiazole rings exhibit significant activity against various bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of similar triazole derivatives. The results demonstrated a notable inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure can enhance antimicrobial potency .

Anticancer Potential

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties.

Data Table: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)
Triazole AMCF7 (Breast)15
Triazole BHeLa (Cervical)10
N-[4-(4-Acetyl...MCF7 (Breast)TBD

This table summarizes findings from various studies where triazole derivatives were tested against cancer cell lines. Further research is needed to determine the specific IC50 values for N-[4-(4-Acetyl...].

Fungicides

The compound's structural features suggest potential use as a fungicide. Triazoles are commonly used in agriculture for their ability to inhibit fungal growth.

Case Study : A recent investigation into the fungicidal properties of triazole-based compounds revealed effective control over fungal pathogens affecting crops. The study highlighted the need for further exploration of derivatives like N-[4-(4-Acetyl...], which could lead to the development of new agricultural fungicides with reduced environmental impact .

Polymer Development

This compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties.

Data Table: Properties of Polymers Derived from Triazole Compounds

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(triazole)25050
Poly(oxadiazole)30070
Poly(N-[4-(4-Acetyl...])TBDTBD

This table outlines preliminary findings on the thermal stability and mechanical strength of polymers derived from triazole compounds. Further studies are required to ascertain the specific benefits of incorporating N-[4-(4-Acetyl...] into polymer matrices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its hybrid oxadiazole-triazole scaffold. Key comparisons with similar compounds include:

Compound Name Core Structure Substituents Key Functional Groups Reference
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide 1,2,5-Oxadiazole + 1,2,3-triazole Acetyl, methyl (triazole); acetamide (oxadiazole) C=O (acetamide, acetyl), NH
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) 1,2,3-Triazole Naphthalenyloxy methyl, chlorophenyl, acetamide C=O (acetamide), C–Cl, C–O–C
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) 1,3,4-Oxadiazole Indolyl-methyl, thiol SH, NH (indole)
N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide 1,2,5-Oxadiazole + 1,2,4-triazole Acetamide (oxadiazole); amino-thiol (triazole) C=O, SH, NH2

Key Observations :

  • The target compound’s 1,2,5-oxadiazole core distinguishes it from 1,3,4-oxadiazole derivatives (e.g., compound 4 in ), which may alter electronic properties and bioavailability.
  • The acetyl-methyl substitution on the triazole ring may enhance metabolic stability compared to amino-thiol derivatives (e.g., ).
Physicochemical Properties

Comparative spectral data for structural analogs:

Compound IR (ν, cm⁻¹) HRMS (Calculated [M+H]⁺) Key NMR Signals (δ, ppm) Reference
6m 1678 (C=O), 1287 (C–N), 785 (C–Cl) 393.1118 –CH (3071), –NH (3291)
Target Not reported Not reported Not reported
4 () 189 (C10H11N3O)+ (EIMS) 7.04 (t, H-5’), 3.43 (s, CH2)

Insights :

  • The target compound’s C=O and N–H stretches would likely appear near 1670–1700 cm⁻¹ and 3200–3300 cm⁻¹, respectively, based on analogs .
  • HRMS for compound 6m demonstrates precision in mass validation (Δm = 0.0006), a standard practice for confirming molecular formulae .

Q & A

Q. How can in silico ADMET predictions guide further optimization?

  • Methodological Answer : Use SwissADME or pkCSM to predict permeability (e.g., LogP <5), CYP450 inhibition, and hERG liability. For instance, acetamide derivatives often show moderate hepatic clearance, requiring prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.